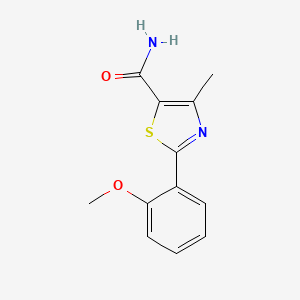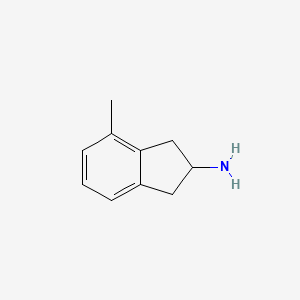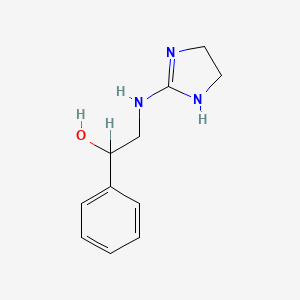
2-((4,5-Dihydro-1H-imidazol-2-yl)amino)-1-phenylethanol
Overview
Description
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)amino)-1-phenylethanol typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic or saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4,5-Dihydro-1H-imidazol-2-yl)amino)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
Alpha-(((4,5-Dihydro-1H-imidazol-2-yl)amino)methyl)benzyl alcohol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in various fields, from chemistry to medicine, highlights its importance and potential for further research and development .
Properties
CAS No. |
53360-86-4 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-1-phenylethanol |
InChI |
InChI=1S/C11H15N3O/c15-10(9-4-2-1-3-5-9)8-14-11-12-6-7-13-11/h1-5,10,15H,6-8H2,(H2,12,13,14) |
InChI Key |
LLVCMHDFMXAXMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
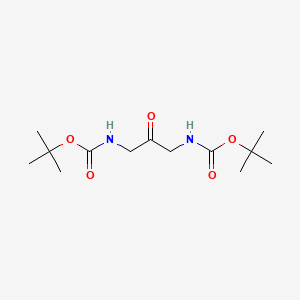

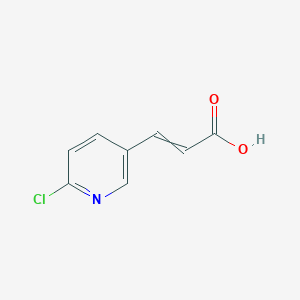

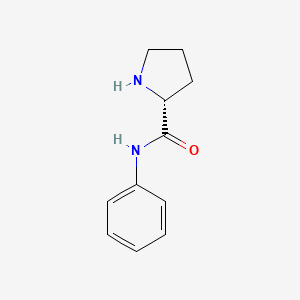
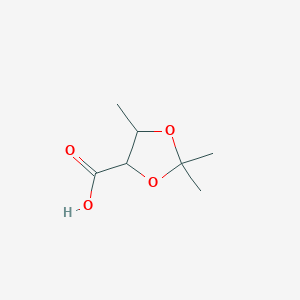
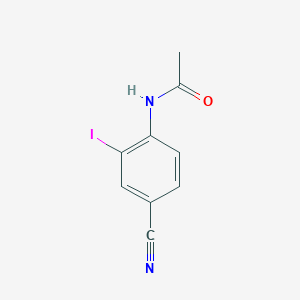
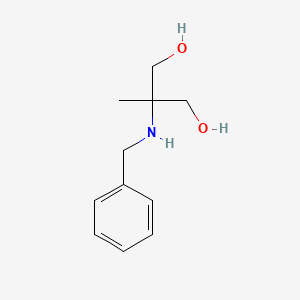
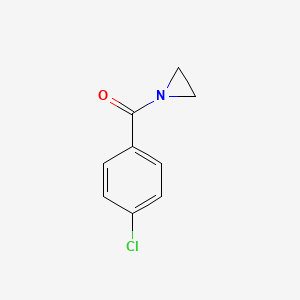
![1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione](/img/structure/B8782224.png)
![Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8782231.png)
![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)
